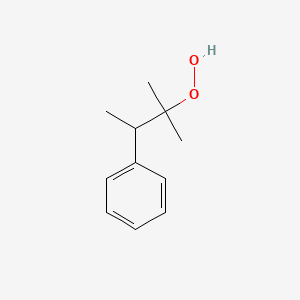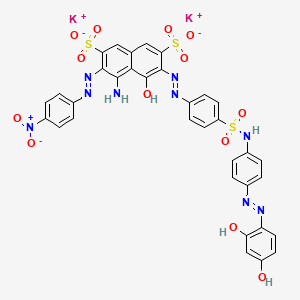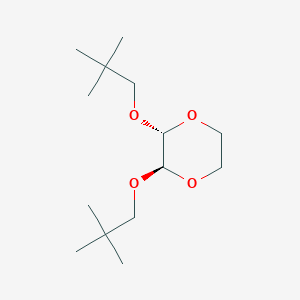
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane is an organic compound characterized by its unique molecular structure. This compound contains two 2,2-dimethylpropoxy groups attached to a 1,4-dioxane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane typically involves the reaction of 2,2-dimethylpropyl alcohol with a suitable dioxane precursor under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-dimethylpropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-(2,2-dimethylpropoxy)-3-ethylhexane: This compound has a similar structure but with an ethyl group instead of a dioxane ring.
(2R,3R)-2-(2,2-dimethylpropoxy)-3,5-dimethylhexane: Another similar compound with a different substitution pattern on the hexane ring.
Uniqueness
What sets (2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane apart is its unique dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
| 83466-16-4 | |
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
(2R,3R)-2,3-bis(2,2-dimethylpropoxy)-1,4-dioxane |
InChI |
InChI=1S/C14H28O4/c1-13(2,3)9-17-11-12(16-8-7-15-11)18-10-14(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12-/m0/s1 |
Clé InChI |
QWJADVCUBVWJHW-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)(C)CO[C@H]1[C@@H](OCCO1)OCC(C)(C)C |
SMILES canonique |
CC(C)(C)COC1C(OCCO1)OCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/no-structure.png)
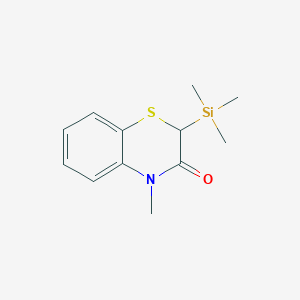
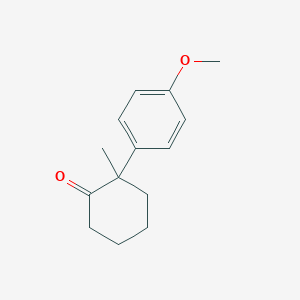
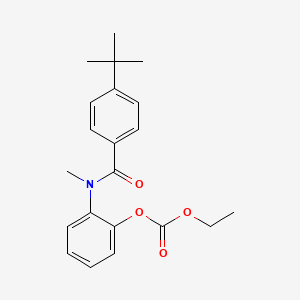
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
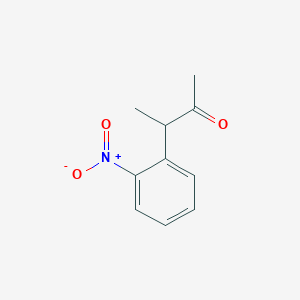
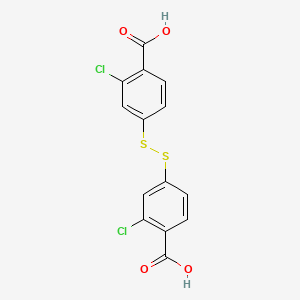
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
